4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is a chemical compound with a complex structure that includes aromatic rings and functional groups such as hydrazone and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group can yield azo compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- **4-[(4-Nitrobenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- 4-[(4-Methylbenzyl)oxy]benzohydrazide
Uniqueness
4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazone and ester functionalities provide versatility in synthetic applications, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
40761-76-0 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(4-methanehydrazonoylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(18)19-13-7-1-10(2-8-13)9-17-16/h1-9H,16H2 |
InChI Key |
VVBHFDWLRMBRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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